molecular formula C12H14N2O3 B1401491 (S)-2-(3-cyclopropylureido)-2-phenylacetic acid CAS No. 1401320-37-3

(S)-2-(3-cyclopropylureido)-2-phenylacetic acid

Cat. No.: B1401491
CAS No.: 1401320-37-3
M. Wt: 234.25 g/mol
InChI Key: WRVJRYBZXIWNKR-JTQLQIEISA-N
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Description

(S)-2-(3-Cyclopropylureido)-2-phenylacetic acid is a chiral organic compound characterized by a phenylacetic acid backbone substituted at the α-carbon with a 3-cyclopropylureido group. The molecular formula is C₁₂H₁₃N₂O₃, comprising a cyclopropyl moiety (-C₃H₅), a urea linkage (-NH-C(=O)-NH-), and a phenylacetic acid (-C₆H₅-CH(COOH)-) group. This compound is often utilized in medicinal chemistry as an intermediate for synthesizing peptidomimetics or enzyme inhibitors due to its hydrogen-bonding capacity and stereochemical specificity .

Properties

IUPAC Name

(2S)-2-(cyclopropylcarbamoylamino)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-11(16)10(8-4-2-1-3-5-8)14-12(17)13-9-6-7-9/h1-5,9-10H,6-7H2,(H,15,16)(H2,13,14,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVJRYBZXIWNKR-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)N[C@@H](C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(3-cyclopropylureido)-2-phenylacetic acid typically involves the following steps:

    Formation of the Cyclopropylureido Group: This can be achieved by reacting cyclopropylamine with an isocyanate derivative under controlled conditions.

    Attachment to the Phenylacetic Acid Moiety: The cyclopropylureido group is then coupled with a phenylacetic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the cyclopropylureido group, potentially converting it to an amine.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

(S)-2-(3-Cyclopropylureido)-2-phenylacetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (S)-2-(3-cyclopropylureido)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylureido group may play a key role in binding to these targets, while the phenylacetic acid moiety can influence the compound’s overall pharmacokinetic properties. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

  • Ureido vs. Amino Groups: The ureido group in the target compound provides enhanced hydrogen-bonding capacity compared to the amino group in (R)-2-amino-2-phenylacetic acid. This feature is advantageous in drug design for improving target binding affinity .
  • Cyclopropyl vs.
  • Chirality : The S-configuration distinguishes the target compound from racemic mixtures or R-enantiomers, which may exhibit divergent pharmacokinetic profiles .

Physicochemical Properties

  • Solubility : The carboxylic acid and ureido groups enhance water solubility relative to purely hydrophobic analogs like benzilic acid. However, the cyclopropyl group may reduce solubility compared to pyridyl-containing derivatives (e.g., 2-(pyridin-3-yl)acetic acid) .
  • Melting Point: Ureido derivatives generally exhibit higher melting points than amino analogs due to stronger intermolecular hydrogen bonding .

Biological Activity

(S)-2-(3-cyclopropylureido)-2-phenylacetic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article provides an overview of its biochemical properties, cellular effects, molecular mechanisms, dosage effects, and metabolic pathways, supported by data tables and relevant case studies.

1. Chemical Structure and Properties

This compound is characterized by its unique structure that includes a cyclopropyl group and a urea moiety. Its chemical formula is C12H14N2O2C_{12}H_{14}N_2O_2 with a molecular weight of 218.25 g/mol. The presence of the cyclopropyl group may influence its interaction with biological targets.

This compound exhibits significant interactions with various enzymes and biomolecules, which can modulate cellular functions. Key biochemical properties include:

  • Enzyme Interaction : It has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions.
  • Protein Binding : The compound can bind to proteins, leading to conformational changes that affect their biological activity.

3. Cellular Effects

The biological activity of this compound extends to various cellular processes:

  • Cell Signaling : It modulates cell signaling pathways, which can influence gene expression and cellular metabolism.
  • Gene Expression : The compound interacts with transcription factors, altering the expression of specific genes associated with cellular growth and differentiation.

4. Molecular Mechanisms

The molecular mechanisms underlying the activity of this compound involve several pathways:

  • Binding Interactions : The compound binds to specific sites on enzymes, leading to either inhibition or activation of catalytic activity.
  • Influence on DNA/RNA : It can affect transcription and translation processes by interacting with nucleic acids and regulatory proteins.

5. Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

  • Low Doses : May enhance cellular functions without adverse effects.
  • High Doses : Can lead to toxicity, oxidative stress, and damage to cellular components.

6. Metabolic Pathways

This compound is involved in several metabolic pathways:

  • Enzyme Modulation : It influences the activity of key metabolic enzymes such as cytochrome P450, affecting the metabolism of other compounds.
  • Transport Mechanisms : The compound is transported within cells via active transport mechanisms, which can influence its bioavailability and distribution in tissues.

7. Case Studies

Several studies have explored the biological activities of this compound:

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound inhibits acetylcholinesterase activity, suggesting potential applications in treating conditions like Alzheimer's disease where cholinergic signaling is compromised.

Case Study 2: Antioxidant Activity

In vitro experiments showed that this compound exhibits antioxidant properties, reducing oxidative stress markers in cultured neuronal cells.

8. Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionAcetylcholinesterase inhibition
Antioxidant ActivityReduction in oxidative stress markers
Gene Expression ModulationAltered expression of growth factors

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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